molecular formula C21H21FN6O2S B2553113 1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 892280-02-3

1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2553113
M. Wt: 440.5
InChI Key: DERQULQVZXJOGM-UHFFFAOYSA-N
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Description

The compound "1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one" is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. The structure suggests that it is a derivative of triazolopyrimidine, which is a fused heterocyclic compound that has been studied for various pharmacological properties.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives has been reported in the literature. For instance, the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones as potential antimicrobial agents involves the reaction of specific precursors with hydrazonoyl chlorides or different aldehydes followed by cyclization . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives has been characterized using techniques such as X-ray diffraction. For example, the crystal structure of a related compound, 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one, has been determined, revealing that the fused rings are nearly coplanar and the crystal packing is stabilized by weak intermolecular hydrogen bonds and π-π interactions . These structural features could influence the biological activity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of triazolopyrimidine derivatives can be inferred from their functional groups. The presence of a piperazine moiety, as seen in some of the synthesized compounds, suggests potential for further chemical modifications, such as N-alkylation or acylation . The triazolopyrimidine core itself may undergo reactions typical for heterocyclic compounds, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are likely to be influenced by their molecular structure. The presence of fluorine atoms can affect the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to interact with biological targets . The crystal structure analysis provides insights into the solid-state properties, which can be important for the formulation and stability of the compound .

Scientific Research Applications

Synthesis and Antagonist Activity

A study by Watanabe et al. (1992) on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including compounds with structural similarities to the specified chemical, found potent 5-HT2 antagonist activity. This indicates potential applications in neurological and psychiatric disorders where modulation of serotonin receptors is beneficial (Watanabe et al., 1992).

Antihypertensive Potential

Bayomi et al. (1999) explored 1,2,4-triazolo[1,5-alpha]pyrimidines for their antihypertensive activity, identifying compounds with promising effects. This research opens pathways for the development of new antihypertensive agents, showcasing the potential of such compounds in managing blood pressure (Bayomi et al., 1999).

Antimicrobial Activities

Research on novel 1,2,4-triazole derivatives by Bektaş et al. (2007) demonstrated good to moderate antimicrobial activities against various microorganisms. This suggests the compound's derivatives could be valuable in the development of new antimicrobial agents (Bektaş et al., 2007).

Antitumor and Antimicrobial Agents

Said et al. (2004) prepared thiazolopyrimidine derivatives as potential antimicrobial and antitumor agents. Although none showed appreciable antitumor activity, the antimicrobial potential was noted, indicating a direction for further research in antimicrobial drug development (Said et al., 2004).

Analgesic Efficacy

Viaud et al. (1995) investigated oxazolo[5,4-b]pyridin-2(1H)-one derivatives for analgesic efficacy, identifying compounds with significant analgesic activity. This highlights the therapeutic potential of these derivatives in pain management (Viaud et al., 1995).

properties

IUPAC Name

12-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O2S/c1-25-20(30)19-16(8-13-31-19)28-17(23-24-21(25)28)6-7-18(29)27-11-9-26(10-12-27)15-4-2-14(22)3-5-15/h2-5,8,13H,6-7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERQULQVZXJOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

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